8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
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Overview
Description
8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has gained attention in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidine moiety: This step involves the addition of a piperidine ring to the spirocyclic core.
Final modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anticonvulsant or antipsychotic properties.
Industry: It is used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific spirocyclic structure and the presence of the piperidine moiety. This combination of structural features may contribute to its distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C14H26Cl2N4O2 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
8-ethyl-3-piperidin-3-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C14H24N4O2.2ClH/c1-2-17-8-5-14(6-9-17)12(19)18(13(20)16-14)11-4-3-7-15-10-11;;/h11,15H,2-10H2,1H3,(H,16,20);2*1H |
InChI Key |
BOFCSBBUYXRGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCCNC3.Cl.Cl |
Origin of Product |
United States |
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